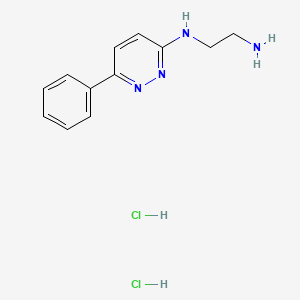
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4 and a molecular weight of 287.1882 . This compound is known for its unique structure, which includes a pyridazine ring substituted with a phenyl group and an ethanediamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 6-phenyl-3-pyridazinylamine with 1,2-dibromoethane under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamine moiety can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1,2-Ethanediamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride:
1,2-Ethanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride: Another similar compound with slight structural variations that may result in different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86663-05-0 |
|---|---|
Fórmula molecular |
C12H16Cl2N4 |
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10;;/h1-7H,8-9,13H2,(H,14,16);2*1H |
Clave InChI |
KALMSEOPWTVCIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





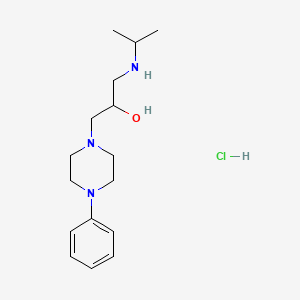
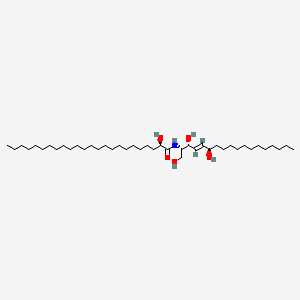
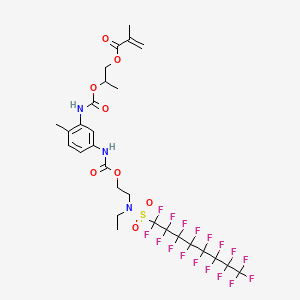
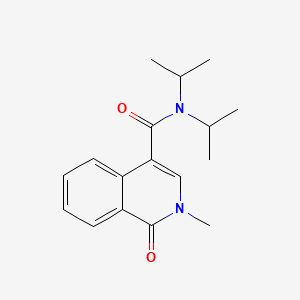

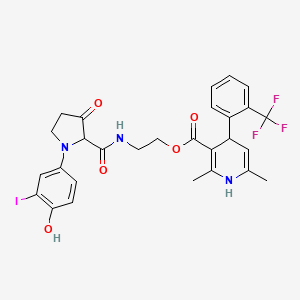
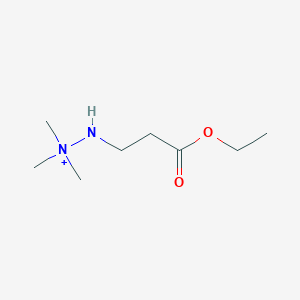


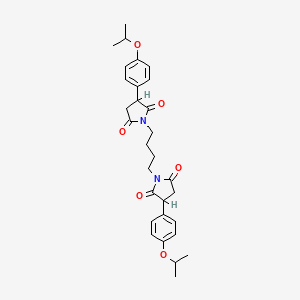
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
